N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, characterized by an oxygen atom in the seven-membered heterocyclic ring. Key structural attributes include:
- 8-Chloro substituent: Enhances electrophilicity and influences receptor binding.
- 11-Oxo group: Contributes to hydrogen-bonding interactions.
- 2-Methylbenzamide moiety: Modulates lipophilicity and steric effects.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-4-2-3-5-15(12)20(25)23-14-7-9-18-16(11-14)21(26)24-17-10-13(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLCKLRYZLLQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement among other functions.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions including motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modulation of dopaminergic signaling in the brain. By inhibiting the Dopamine D2 receptor, it can alter the balance of neurotransmitters, potentially leading to therapeutic effects in conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by:
- Dibenzo[b,f][1,4]oxazepine core : This structure is significant for its interaction with various biological targets.
- Chloro and oxo substituents : These groups enhance the compound's reactivity and biological activity.
- Methylbenzamide moiety : The presence of a methyl group may influence the compound's lipophilicity and receptor binding affinity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O3 |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 922084-11-5 |
This compound exhibits various biological activities through multiple mechanisms:
- Dopamine Receptor Antagonism : The compound has shown effectiveness in binding to dopamine receptors, which is crucial in treating psychiatric disorders such as schizophrenia.
- Serotonin Modulation : It may also interact with serotonin receptors, influencing mood and anxiety levels.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antipsychotic Effects : In animal models, this compound demonstrated significant antipsychotic effects comparable to established medications like clozapine. The efficacy was evaluated through behavioral tests and biochemical assays assessing neurotransmitter levels.
- Neuroprotective Properties : Research indicates that the compound may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamide | Different methoxy position | Antipsychotic properties |
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution instead of methoxy | Dopamine receptor antagonist |
Future Directions in Research
The current lack of extensive research on this compound suggests several avenues for future exploration:
- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
- Structural Modifications : Investigating the effects of structural modifications on biological activity to optimize therapeutic potential.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with specific properties.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of dibenzo[b,f][1,4]oxazepine derivatives in biological systems. Preliminary studies suggest that it may exhibit:
- Dopamine Receptor Modulation : Similar compounds have shown selective inhibition of dopamine D2 receptors, which are implicated in neuropsychiatric disorders.
- Antipsychotic Activity : Its structural similarity to known antipsychotics indicates potential efficacy in treating conditions like schizophrenia and bipolar disorder.
- Anti-inflammatory Properties : Derivatives may inhibit pro-inflammatory cytokines, suggesting therapeutic potential against inflammatory diseases .
Medicinal Applications
This compound is investigated for its pharmacological properties. Key areas of focus include:
Pharmacokinetics and Pharmacodynamics
Research often emphasizes the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects). Understanding these aspects is crucial for assessing its therapeutic potential.
Toxicity Profiles
Studies also evaluate the toxicity profiles of this compound to ensure safety in potential therapeutic applications. This includes determining the maximum tolerated dose and identifying any adverse effects associated with its use.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications including:
- Polymer Development : The compound may serve as a precursor for synthesizing polymers with enhanced properties.
- Coatings : Its unique chemical structure can contribute to the development of coatings with specific functional characteristics.
Case Study 1: Dopamine D2 Receptor Inhibition
A study investigated the effects of this compound on dopamine receptors. Results indicated that the compound selectively inhibited dopamine D2 receptors in vitro, suggesting potential applications in treating neuropsychiatric disorders.
Case Study 2: Anti-inflammatory Activity
Another case study evaluated the anti-inflammatory properties of this compound. Researchers found that it significantly reduced levels of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Oxazepine Core Formation
The dibenzo[b,f] oxazepine skeleton is typically synthesized via cyclization reactions. One common method involves:
-
Substituted anilines reacting with carbonyl compounds under acidic or basic conditions to form the heterocyclic ring .
-
Smiles rearrangement intermediates, as observed in related dibenzo compounds, where aromatic amines undergo cyclization to form the oxazepine structure .
Example Reaction Mechanism :
Methyl 2-(2,4-diaminophenoxy)benzoate undergoes cyclization with methanesulfonic acid to form 8-aminodibenzooxazepinone, a key intermediate .
Amide Coupling
The 2-methylbenzamide substituent is introduced via nucleophilic acyl substitution . Common reagents include:
-
Coupling agents (e.g., dicyclohexylcarbodiimide, DCC) to activate carboxylic acids.
-
Base catalysts (e.g., 4-dimethylaminopyridine, DMAP) to facilitate amide bond formation.
Reagent Table :
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Oxazepine cyclization | Methanesulfonic acid, xylenes | Reflux (20 h) |
| Amide coupling | DCC, DMAP | DMF, RT |
Functional Group Reactivity
The compound’s reactivity stems from its structural features:
Oxazepine Ring Reactivity
-
Electrophilic substitution : The aromatic rings may undergo substitution at positions influenced by the oxazepine’s electron-withdrawing groups (e.g., chloro and oxo substituents) .
-
Nucleophilic attack : The nitrogen in the oxazepine ring can act as a site for nucleophilic displacement, though steric hindrance may limit reactivity.
Amide Group Reactivity
-
Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid .
-
Reduction : Amides may be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Smiles Rearrangement
This mechanism involves intramolecular nucleophilic aromatic substitution, critical for forming the oxazepine ring. For example, in the synthesis of 8-aminodibenzooxazepinone:
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Protonation of the amine group.
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Nucleophilic attack on the carbonyl carbon.
Amide Bond Formation
The coupling of the oxazepine amine with 2-methylbenzoic acid involves:
-
Activation of the carboxylic acid by a carbodiimide (e.g., DCC).
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Nucleophilic substitution by the amine group.
Biological and Chemical Implications
Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine core with sulfur yields thiazepine derivatives, which exhibit distinct electronic and pharmacokinetic profiles:
Key Observations :
Substituent Modifications on the Oxazepine Core
Variations in substituent position and identity alter receptor affinity and metabolic stability:
Key Observations :
Amide Side Chain Diversity
The benzamide moiety is critical for target recognition. Modifications here influence selectivity and potency:
Key Observations :
- Electron-Withdrawing Groups : Fluorine or chlorine in the benzamide ring (e.g., ) may enhance binding through halogen bonding.
- Methoxy Groups : 4-Methoxybenzyl substituents (e.g., ) improve solubility but could reduce blood-brain barrier penetration compared to lipophilic groups like trifluoromethyl.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide, and how are intermediates validated?
- Methodology : Begin with the dibenzo[b,f][1,4]oxazepin-11-one core (synthesized via cyclocondensation of o-aminophenol derivatives with chloroacetyl chloride under basic conditions) . Introduce the 8-chloro substituent via electrophilic aromatic substitution. Couple the 2-methylbenzamide group using DCC-mediated amidation or via a nucleophilic acyl substitution reaction . Validate intermediates using HPLC purity checks (>95%) and LC-MS for molecular ion confirmation.
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Methodology :
- NMR : - and -NMR to confirm substituent positions and ring connectivity (e.g., distinguishing between C-8 and C-2 chlorination) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., amide carbonyl orientation) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 395.0824 for CHClNO) .
Q. How are common synthetic by-products identified and mitigated?
- Methodology : Monitor reactions via TLC and HPLC to detect by-products (e.g., over-chlorination at C-10 or incomplete amidation). Use preparative HPLC for isolation and structural determination (e.g., ESI-MS/MS fragmentation patterns). Optimize stoichiometry (1.2 eq. of 2-methylbenzoyl chloride) and reaction time (4–6 hrs at 0–5°C) to suppress impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates in dibenzooxazepine ring formation?
- Methodology :
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of bulky intermediates.
- Catalysis : Titanium tetrachloride (TiCl) facilitates ring closure via Lewis acid activation, improving yields from 45% to 69% .
- Microwave-assisted synthesis : Reduce reaction time (20 mins vs. 12 hrs) and minimize decomposition .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values in kinase assays)?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., ATP concentration, buffer pH) across studies.
- Dose-response validation : Re-test the compound under standardized protocols (e.g., 10 µM ATP, pH 7.4) .
- Structural analogs : Synthesize and test derivatives to isolate substituent effects (e.g., 2-methyl vs. 2-fluoro benzamide) .
Q. How can computational modeling predict pharmacokinetic properties of derivatives?
- Methodology :
- QSAR models : Correlate logP values (2.8–3.5) with membrane permeability using Molinspiration or SwissADME .
- Docking studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols (e.g., Tetrahedron Letters ).
- For advanced studies, integrate high-throughput screening (HTS) to evaluate bioactivity across >100 kinase targets .
- Contradictory data should trigger re-evaluation of analytical methods (e.g., NMR calibration) and biological replicates (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
